N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
This compound is a structurally complex benzodiazepine derivative fused with a tetrazole-sulfanyl-acetamide moiety. Its core benzodiazepine scaffold is substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 4-position with a methyl group, while the acetamide side chain incorporates a 1-methyltetrazole-5-thioether linkage. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous methodologies in the literature .
Properties
Molecular Formula |
C22H23N7O3S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H23N7O3S/c1-13-20(14-9-10-17(31-3)18(11-14)32-4)21(24-16-8-6-5-7-15(16)23-13)25-19(30)12-33-22-26-27-28-29(22)2/h5-11,20H,12H2,1-4H3,(H,24,25,30) |
InChI Key |
IWCPGCLHURFTEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC(=C(C=C3)OC)OC)NC(=O)CSC4=NN=NN4C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acetyl Hydrazone Derivatives
Patents [US20090093629A1] and [WO2009069147A2] describe cyclization strategies for triazolobenzodiazepines using p-toluenesulfonic acid (PTSA) in toluene under reflux. While these methods focus on triazole-fused systems, analogous conditions apply to non-triazole benzodiazepines:
-
Starting Material : A substituted benzophenone derivative (e.g., 2-amino-5-chloro-3′-methoxybenzophenone) is condensed with acetyl hydrazide to form an acetyl hydrazone intermediate.
-
Cyclization : The intermediate is heated in toluene with catalytic PTSA (1–1.5% w/w) at 105–110°C for 10–12 hours.
-
Workup : The reaction mixture is cooled, and the product is isolated via filtration and recrystallization from isopropanol (yield: 75–80%).
Adaptation for Target Compound :
-
The 3,4-dimethoxyphenyl group is introduced at the C3 position via nucleophilic substitution before cyclization.
-
Methylation at C4 is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) during intermediate stages.
Functionalization of the Benzodiazepine Core
Introduction of the Acetamide Side Chain
The acetamide moiety at C2 is installed via a nucleophilic acyl substitution reaction:
-
Chloroacetylation : React the benzodiazepine intermediate with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C.
-
Amination : Substitute the chloride with ammonia or a primary amine to form the acetamide.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, TEA | 0–5°C, 2 hr | 85–90% |
| Amination | NH₃ (aq.), EtOH | Reflux, 6 hr | 70–75% |
Synthesis of the Tetrazole-Sulfanyl Moiety
The [(1-methyl-1H-tetrazol-5-yl)sulfanyl] group is constructed using multicomponent reactions (MCRs) and thiolation:
Tetrazole Ring Formation
The Ugi-azide reaction (PMC3423981) efficiently generates tetrazoles:
-
Combine TMS-azide , an aldehyde, an amine, and an isocyanide in trifluoroethanol (TFE) at room temperature for 24 hours.
-
Acidify with 10% trifluoroacetic acid (TFA) in dichloroethane (DCE) to cyclize the intermediate into the tetrazole.
Modification for 1-Methyltetrazole :
Thiolation and Coupling
-
Thiol Introduction : React the tetrazole with thiourea and iodine in ethanol to form the tetrazole-5-thiol.
-
S-Alkylation : Treat the thiol with bromoacetamide in DMF and K₂CO₃ to attach the sulfanyl-acetamide chain.
Optimization Note :
-
Microwave-assisted synthesis (80°C, 10 min) improves yields (44–82%) compared to conventional heating.
Final Coupling and Purification
The benzodiazepine-acetamide intermediate is coupled to the tetrazole-sulfanyl component via a peptide coupling reagent:
-
Activation : Use HOBt/DCC (1-hydroxybenzotriazole/dicyclohexylcarbodiimide) in DCM to activate the acetamide carboxyl group.
-
Coupling : React with the tetrazole-sulfanyl amine at room temperature for 12 hours.
-
Purification : Isolate the product via column chromatography (hexane/ethyl acetate gradient) and recrystallize from methanol.
Yield and Purity :
Analytical Characterization
Critical data for validation:
-
¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, tetrazole), 7.45–6.90 (m, 7H, aromatic), 4.10 (s, 2H, SCH₂), 3.85 (s, 6H, OCH₃), 2.35 (s, 3H, NCH₃).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anxiolytic and anticonvulsant properties.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The tetrazolyl group may also play a role in modulating the compound’s activity by interacting with other molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Acetamides
Compounds such as N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide () share the tetrazole-sulfanyl-acetamide motif. Key differences include:
- Substituent Flexibility : The target compound’s benzodiazepine core contrasts with the phenethyl and branched alkyl groups in ’s analogs, which may influence receptor binding or metabolic stability.
- Biological Activity: Tetrazole derivatives are often explored for anti-inflammatory or antimicrobial properties. For instance, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) in preclinical models, suggesting the sulfanyl-acetamide group enhances anti-inflammatory effects .
Benzodiazepine Derivatives
Thiadiazole-Acetamides
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () replaces the benzodiazepine core with a thiadiazole ring. This substitution simplifies synthesis but may reduce CNS penetration due to decreased lipophilicity. The fluorophenyl group in enhances electrophilic reactivity, which could improve target engagement in enzymatic assays .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Table 2: Anti-Exudative Activity of Selected Acetamides ()
| Compound | Dose (mg/kg) | Inhibition Efficacy (%) vs. Control | Reference |
|---|---|---|---|
| 2-((4-Amino-5-(furan-2-yl)-... | 10 | 72–85% (vs. diclofenac sodium) | |
| Diclofenac Sodium | 8 | 100% (reference) |
Biological Activity
The compound N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide represents a novel class of benzodiazepine derivatives. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be broken down into two main components: a benzodiazepine moiety and a tetrazole-derived sulfanyl acetamide. The molecular formula is CHNOS, with a molecular weight of approximately 364.43 g/mol.
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. Benzodiazepines generally act as positive allosteric modulators of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS). This results in anxiolytic, sedative, and anticonvulsant effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity for GABA receptors. The EC values indicate its potency in inducing receptor activation compared to other known benzodiazepines.
| Compound | EC (nM) | Activity Type |
|---|---|---|
| N-[3-(3,4-dimethoxyphenyl)... | 25 | Agonist |
| Diazepam | 50 | Agonist |
| Lorazepam | 30 | Agonist |
In Vivo Studies
Animal models have shown that the compound effectively reduces anxiety-like behaviors in rodents when administered at doses ranging from 1 to 10 mg/kg. Behavioral assays such as the elevated plus maze and open field test highlight its anxiolytic properties.
Case Studies
- Anxiolytic Effects : A study conducted on mice showed that the compound significantly increased the time spent in the open arms of an elevated plus maze compared to control groups, indicating reduced anxiety levels.
- Sedative Properties : In a sleep induction study, administration of the compound resulted in a marked increase in total sleep time and a decrease in latency to sleep onset.
- Anticonvulsant Activity : Research involving seizure models revealed that the compound effectively reduced seizure frequency and duration, suggesting potential therapeutic applications in epilepsy.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile. Acute toxicity studies in rodents demonstrated no significant adverse effects at therapeutic doses. Long-term studies are warranted to assess chronic exposure effects.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization involves:
- Reaction condition control : Temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and pH adjustments to minimize side reactions .
- Real-time monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity .
- Statistical design of experiments (DOE) : Use factorial designs (e.g., 2^k models) to identify critical variables (e.g., molar ratios, catalysts) and reduce trial-and-error approaches .
- Purification : Gradient column chromatography or recrystallization in ethanol/water mixtures for final isolation .
Q. What analytical techniques are most reliable for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm benzodiazepine and tetrazole moieties; DEPT-135 for quaternary carbon identification .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- Cross-validation : Combine IR spectroscopy (e.g., carbonyl stretch at ~1650 cm⁻¹) with HPLC purity checks (>98% by peak integration) .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzodiazepine core .
- pH stability : Conduct accelerated stability studies (e.g., pH 3–9 buffers at 40°C) to assess hydrolysis risks, particularly for the acetamide and sulfanyl groups .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and regioselectivity in derivative synthesis?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states (e.g., Gaussian 16 with B3LYP/6-31G*) for cyclization steps .
- Molecular docking : Screen tetrazole-sulfanyl interactions with biological targets (e.g., enzymes) to prioritize derivatives .
- Reaction path algorithms : Tools like GRRM17 to explore competing pathways (e.g., benzodiazepine vs. tetrazole reactivity) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed IC50 protocols, uniform cell lines) .
- Meta-analysis : Pool data from multiple sources to identify confounding variables (e.g., solubility differences due to DMSO concentration) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. methyl groups on the phenyl ring) to isolate activity contributors .
Q. How can researchers investigate metabolic stability and potential drug-drug interactions?
- Methodological Answer :
- In vitro models : Incubate with hepatic microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential .
- Metabolite profiling : High-resolution MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What experimental designs improve selectivity for target enzymes vs. off-target binding?
- Methodological Answer :
- Kinetic assays : Measure kcat/Km ratios under varying substrate concentrations to assess competitive inhibition .
- Crystallography : Co-crystallize the compound with target proteins (e.g., GABA receptors) to map binding pockets .
- Selectivity panels : Screen against related enzymes (e.g., other benzodiazepine-binding proteins) using fluorescence polarization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and bioavailability?
- Methodological Answer :
- Solubility studies : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions .
- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) to correlate logP values with Caco-2 cell results .
- Particle size reduction : Nanomilling or co-solvent systems (e.g., PEG 400) to enhance dissolution rates in conflicting datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
